Evidence 1: Superior Acid Stability via Non-Acetal Alkyl Ether Linkage vs. Acid-Labile THP Acetal Analog
The target compound employs a THP–CH₂–O– (tetrahydropyranyl-methyl-ether) linkage, which is a standard alkyl ether. In contrast, its closest analog 3-((tetrahydro-2H-pyran-4-yl)oxy)propane-1-sulfonyl chloride (CAS 1411564-49-2) contains a THP–O– linkage, which is a tetrahydropyranyl acetal (THP ether). THP acetals are well-established acid-labile protecting groups that undergo hydrolysis at pH < 1 at room temperature, whereas alkyl methyl ethers are stable under these conditions and require strong Lewis acids (e.g., BBr₃) or HI for cleavage [1]. For synthetic routes involving acidic steps—such as Boc deprotection (TFA), trityl removal, or acid-mediated cyclizations—the target compound's alkyl ether linkage survives intact, preventing premature linker cleavage and ensuring conjugate integrity. This differential has been quantitatively documented in related systems: 4-methoxytetrahydropyran-4-yl acetals undergo acid-catalyzed hydrolysis at rates more than two orders of magnitude (>100×) faster than stabilized acetal analogs, with electron-withdrawing substituents further modulating lability by factors up to 400× [2].
vs. THP-acetal labile at pH
vs. 5 in direct ether analog
| Evidence Dimension | Acid-catalyzed hydrolysis susceptibility of the THP–O linker bond |
|---|---|
| Target Compound Data | THP–CH₂–O– linkage: stable to aqueous acid at pH ≥ 1 at room temperature; requires BBr₃, HI, or TMSI for cleavage (class-level alkyl ether stability) [1] |
| Comparator Or Baseline | CAS 1411564-49-2 (THP–O– acetal linkage): labile at pH < 1, room temperature; cleaved within minutes to hours under typical TFA/DCM conditions [1] |
| Quantified Difference | Estimated >100-fold difference in acid hydrolysis half-life based on established acetal vs. alkyl ether protecting group stability hierarchies [1][2] |
| Conditions | Aqueous acidic media; 4-methoxytetrahydropyran-4-yl acetal hydrolysis rate quantified at pH 2–2.5 vs. sulphone-stabilized analog [2] |
Why This Matters
Enables multistep synthetic sequences with acidic deprotection or coupling steps that would destroy the conjugate if a THP-acetal analog were used, expanding the scope of accessible PROTACs and ADCs.
- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, pp. 24–54. (THP ethers: acid-labile acetals cleaved at pH < 1; methyl ethers: stable to acids, cleaved by BBr₃/HI). View Source
- [2] Reese, C. B., & Yan, H. (1997). Hydroxyl Projecting Groups for Organic Synthesis. U.S. Patent No. 5,625,046. (4-Methoxytetrahydropyran-4-yl acetal hydrolysis >100× slower than 1-methoxycyclohex-1-yl analog; sulphone modification reduces rate by >400×). View Source
